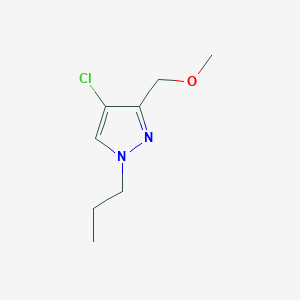
2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(4-methylbenzyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(4-methylbenzyl)acetamide, also known as MIA-602, is a compound that has been studied for its potential therapeutic applications. It was first synthesized in 2010 by researchers at the University of Minnesota and has since been the subject of numerous studies.
Mécanisme D'action
The mechanism of action of 2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(4-methylbenzyl)acetamide is not fully understood, but it is thought to involve the inhibition of certain enzymes that are involved in the growth and proliferation of cancer cells and the production of amyloid beta.
Effets Biochimiques Et Physiologiques
2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(4-methylbenzyl)acetamide has been shown to have a number of biochemical and physiological effects. In cancer research, it has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the activity of certain enzymes that are involved in the growth and spread of cancer cells. In Alzheimer's disease research, it has been shown to reduce the production of amyloid beta and to improve cognitive function in animal models of the disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(4-methylbenzyl)acetamide in lab experiments is that it has been shown to be effective in inhibiting the growth of cancer cells and reducing the production of amyloid beta. However, one limitation is that the mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.
Orientations Futures
There are several future directions for research on 2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(4-methylbenzyl)acetamide. One direction is to further investigate its mechanism of action and to identify the specific enzymes that it targets. Another direction is to explore its potential as a treatment for other conditions, such as neurodegenerative diseases and infectious diseases. Additionally, research could focus on optimizing the synthesis method for 2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(4-methylbenzyl)acetamide to make it more efficient and cost-effective.
Méthodes De Synthèse
The synthesis of 2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(4-methylbenzyl)acetamide involves the reaction of 2-bromo-N-(4-methylbenzyl)acetamide with 1-methyl-5-phenyl-1H-imidazole-2-thiol in the presence of a palladium catalyst. The resulting compound is then purified using column chromatography.
Applications De Recherche Scientifique
2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(4-methylbenzyl)acetamide has been studied for its potential as a treatment for various conditions, including cancer and Alzheimer's disease. In cancer research, 2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(4-methylbenzyl)acetamide has been shown to inhibit the growth of cancer cells and to sensitize them to chemotherapy. In Alzheimer's disease research, 2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(4-methylbenzyl)acetamide has been shown to reduce the production of amyloid beta, a protein that is implicated in the development of the disease.
Propriétés
IUPAC Name |
2-(1-methyl-5-phenylimidazol-2-yl)sulfanyl-N-[(4-methylphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3OS/c1-15-8-10-16(11-9-15)12-21-19(24)14-25-20-22-13-18(23(20)2)17-6-4-3-5-7-17/h3-11,13H,12,14H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDWXDHNQMXORTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CSC2=NC=C(N2C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(4-methylbenzyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-((3,4-Difluorophenyl)(3-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2641579.png)
![1-{3-[4-(3-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2641580.png)
![3-Methoxy-1-methyl-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]pyrazole-4-carboxamide](/img/structure/B2641584.png)
![1-[2-(4-Hydroxy-4-methyloxan-3-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2641585.png)
![N-benzyl-1-[3-(3-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B2641586.png)


![1-(4-{[(4-Methoxybenzoyl)oxy]imino}-2,2,6,6-tetramethylpiperidino)-1-ethanone](/img/structure/B2641589.png)
![2-Methyl-4-[4-(trifluoromethyl)phenyl]thiomorpholine-3,5-dione](/img/structure/B2641590.png)

![Ethyl 4-(fluoromethyl)bicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B2641594.png)

![1-Piperidin-1-yl-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone](/img/structure/B2641597.png)